REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl.Cl[CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>CN(C)C=O>[Br:1][C:2]1[N:3]=[CH:4][N:5]([CH2:15][CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:6]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=CNC1
|
Name
|
cesium carbonate
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating overnight the reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The residue was suspended in a mixture of dichloromethane and methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
elution of dichloromethane, methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CN(C1)CCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |